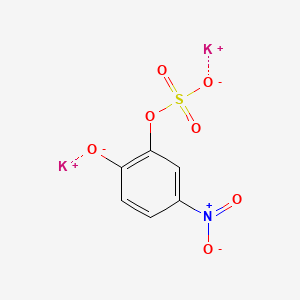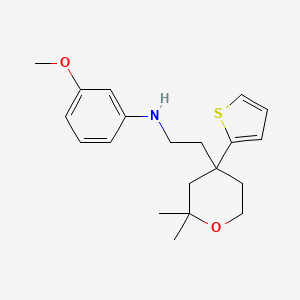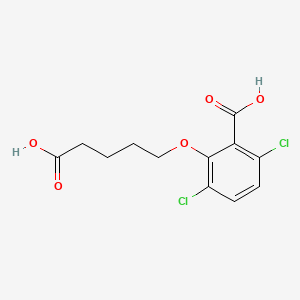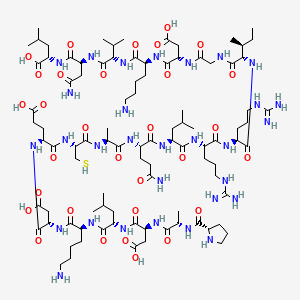![molecular formula C37H34ClN2Na2O6S2+ B12374804 disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant green hue and is commonly found in cosmetics, personal care products, and processed foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate involves several key steps:
Diazotization: The precursor compounds, typically derived from coal tar or petroleum, undergo diazotization reactions.
Coupling Reactions: The diazonium salts formed are then coupled with other aromatic compounds to form the desired dye molecule.
Purification: The resulting product is purified to remove impurities, ensuring high-quality dye.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization and Coupling: Large quantities of precursor compounds are diazotized and coupled in industrial reactors.
Continuous Purification: Advanced purification techniques, such as crystallization and filtration, are employed to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original dye.
Reduction: Reduced forms with altered chromophoric properties.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as a colorant in cosmetics, personal care products, and processed foods
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, primarily involving:
Chromophoric Interactions: The dye’s chromophore absorbs specific wavelengths of light, imparting color to the products.
Binding to Biological Molecules: In biological applications, the dye binds to proteins and nucleic acids, enhancing visualization under a microscope.
Vergleich Mit ähnlichen Verbindungen
Disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate is unique compared to other similar compounds due to its specific structure and properties:
Brilliant Blue FCF: Another synthetic dye with a blue hue, used in similar applications.
Acid Green 3: A related dye with a green color, used in textiles and cosmetics.
Acid Green 9: Similar in structure but with different chromophoric properties.
These comparisons highlight the compound’s distinct characteristics, making it suitable for specific applications where other dyes may not be as effective.
Eigenschaften
Molekularformel |
C37H34ClN2Na2O6S2+ |
|---|---|
Molekulargewicht |
748.2 g/mol |
IUPAC-Name |
disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H35ClN2O6S2.2Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46);;/q;2*+1/p-1 |
InChI-Schlüssel |
LOTYKOAQOVMNQC-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


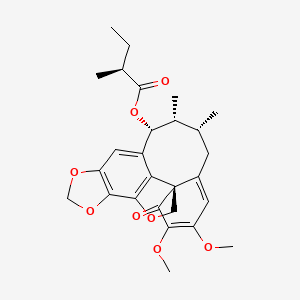
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
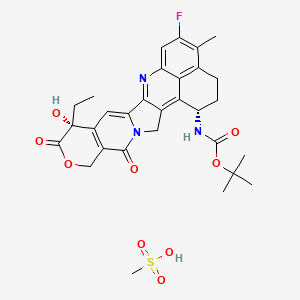
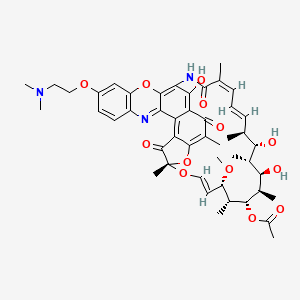

![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
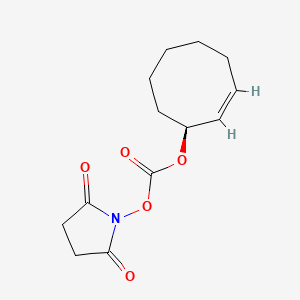
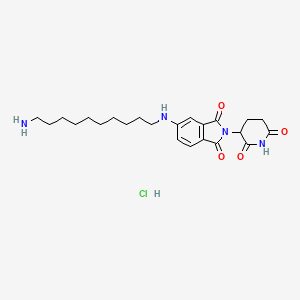
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
